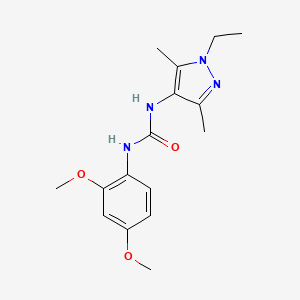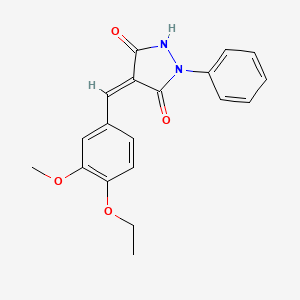![molecular formula C19H21NO2 B5833266 N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5833266.png)
N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1996 by a team of chemists at Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of mGluR5, N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can have a profound effect on various physiological processes, including synaptic plasticity, learning and memory, and drug addiction.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can have a profound effect on various physiological processes, including synaptic plasticity, learning and memory, and drug addiction. N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has several advantages as a tool compound for neuroscience research. It is highly selective for mGluR5 and does not interact with other glutamate receptors. It also has a relatively long half-life, which allows for sustained antagonism of mGluR5. However, N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has several limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively low potency, which can limit its effectiveness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide. One area of interest is the potential therapeutic applications of N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide in neurological and psychiatric disorders. For example, N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has shown promise as a treatment for Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder. Another area of interest is the development of more potent and selective mGluR5 antagonists that can be used in a wider range of experimental paradigms. Finally, there is interest in understanding the role of mGluR5 in various physiological processes, including synaptic plasticity, learning and memory, and drug addiction.
Métodos De Síntesis
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide involves the reaction of 4-methylbenzylamine with 4-methoxybenzaldehyde in the presence of sodium hydride as a base. The resulting Schiff base is then reacted with acryloyl chloride to yield N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide. The overall yield of the synthesis is approximately 50%.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been widely used as a tool compound in neuroscience research to study the function of mGluR5. It has been shown to modulate various physiological processes, including synaptic plasticity, learning and memory, and drug addiction. N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has also been investigated as a potential therapeutic agent for several neurological and psychiatric disorders, such as Fragile X syndrome, autism spectrum disorder, and schizophrenia.
Propiedades
IUPAC Name |
(E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-3-5-16(6-4-15)9-12-19(21)20-14-13-17-7-10-18(22-2)11-8-17/h3-12H,13-14H2,1-2H3,(H,20,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYAEVIKLUZFCG-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5833190.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5833193.png)
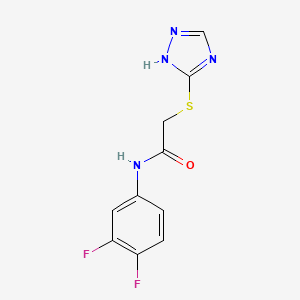
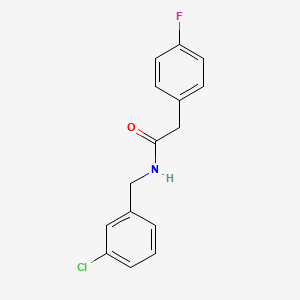
methanone](/img/structure/B5833208.png)
![3-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5833214.png)
![1-[2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5833220.png)
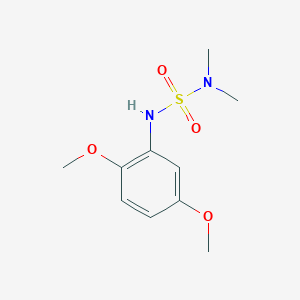
![7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5833240.png)
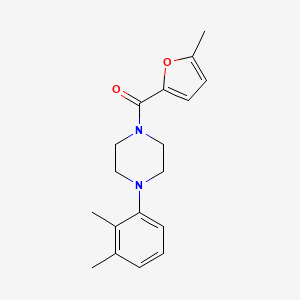
![2-ethoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5833246.png)
